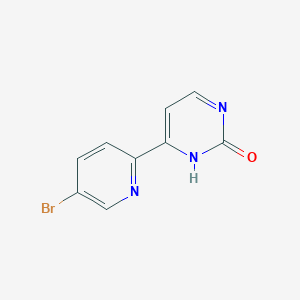

6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a similar compound, “6-[(5-Bromopyridin-2-yl)iminomethyl]phenol”, has been reported. It was synthesized and characterized by elemental analyses, FT-IR, UV–Vis and 1H-NMR spectroscopy, and X-ray single crystal diffraction .Molecular Structure Analysis

The molecular structure of the compound “6-[(5-Bromopyridin-2-yl)iminomethyl]phenol” was analyzed using X-ray single crystal diffraction. In the gas phase, four isomers were found for the title compound . Another compound, “(5-bromopyrid-2-yl)methanol”, has a molecular formula of C6H6BrNO, an average mass of 188.022 Da, and a Monoisotopic mass of 186.963272 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(5-bromopyrid-2-yl)methanol”, include a density of 1.7±0.1 g/cm3, a boiling point of 267.1±25.0 °C at 760 mmHg, and a flash point of 115.4±23.2 °C . Another compound, “2-(5-bromopyridin-2-yl)acetic acid”, has a melting point of 120-123℃ .Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, 6-(5-Bromopyridin-2-yl)-1H-pyrimidin-2-one serves as a pivotal intermediate for constructing complex molecules. Ahmad et al. (2017) described its use in a palladium-catalyzed Suzuki cross-coupling reaction, leading to the synthesis of novel pyridine derivatives. These compounds were studied for their potential as chiral dopants for liquid crystals, showcasing the compound's role in developing materials with specific optical properties (Ahmad et al., 2017).

Molecular Biology Applications

From a molecular biology perspective, base analogues like this compound have been explored for their mutagenic effects. Freese (1959) investigated the mutagenic impact of various purine and pyrimidine analogues on T4 phages, highlighting the compound's potential in genetic studies to understand mutation mechanisms (Freese, 1959).

Antiviral Activity

Research into the antiviral properties of pyrimidine analogues has shown significant findings. For instance, Bergstrom et al. (1984) evaluated the antiviral activity of C-5 substituted tubercidin analogues, including 5-bromo variants, against RNA and DNA viruses. Such studies reveal the potential of this compound derivatives in developing new antiviral agents (Bergstrom et al., 1984).

Safety and Hazards

Properties

IUPAC Name |

6-(5-bromopyridin-2-yl)-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-6-1-2-7(12-5-6)8-3-4-11-9(14)13-8/h1-5H,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRDICSVIVEJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CC=NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712939.png)

![[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2712941.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2712944.png)

![1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2712948.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2712952.png)

![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2712957.png)